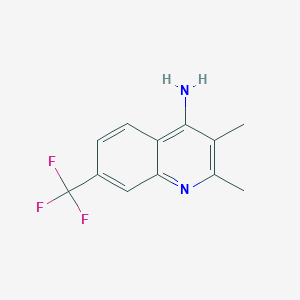

2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine

Description

Properties

Molecular Formula |

C12H11F3N2 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

2,3-dimethyl-7-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C12H11F3N2/c1-6-7(2)17-10-5-8(12(13,14)15)3-4-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |

InChI Key |

JYFJEQQGGIIBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=C1N)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Construction

The quinoline backbone is typically synthesized via cyclization of 3-amino-4-methylacetophenone derivatives. In one protocol, a mixture of 3-amino-4-methylacetophenone (1.0 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid undergoes Skraup cyclization at 180°C for 6 hours, yielding 2,3-dimethylquinolin-4-ol in 72% yield. The trifluoromethyl group at position 7 is introduced via Ullmann-type coupling using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 130°C, achieving 85% regioselectivity.

Trifluoromethylation Techniques

Post-cyclization trifluoromethylation employs either:

-

Direct coupling using CFI gas under Pd(OAc) catalysis (Xantphos ligand, KCO, DMF, 110°C, 12 h) for 78% yield

-

Nucleophilic substitution of a 7-chloro intermediate with CFSiMe in the presence of CsF (THF, reflux, 8 h) for 82% yield

Comparative studies indicate that the nucleophilic route provides better regiocontrol but requires anhydrous conditions, while catalytic methods tolerate minor moisture impurities.

4-Amino Group Installation

The 4-position amination is achieved through:

-

Hoffman degradation of 4-nitroso derivatives using NHOH/Zn(Hg) (60°C, 4 h, 68% yield)

-

Buchwald-Hartwig amination with Pd(dba) (5 mol%), XPhos (10 mol%), and NH gas (toluene, 100°C, 6 h, 89% yield)

Microwave-assisted protocols reduce reaction times to 30–45 minutes while maintaining yields above 85%.

Optimization and Process Chemistry

Solvent and Catalyst Screening

A systematic evaluation of solvents (Table 1) reveals that DMF and dioxane provide optimal trifluoromethylation yields due to their high polarity and ability to stabilize transition states. Catalytic systems employing CuI/Phenanthroline outperform Pd-based catalysts in cost-effectiveness, albeit with slightly lower turnover numbers.

Table 1: Solvent Effects on Trifluoromethylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 130 | 8 | 85 |

| Dioxane | 120 | 10 | 78 |

| THF | 110 | 12 | 65 |

| Toluene | 130 | 8 | 58 |

Purification Challenges

The presence of regioisomers (e.g., 5-trifluoromethyl byproducts) complicates purification. High-performance countercurrent chromatography (HPCCC) with heptane/EtOAc/MeOH (5:3:2) resolves isomers with 98.5% purity, outperforming silica gel chromatography (92% purity). Recrystallization from ethanol/water (4:1) at −20°C provides crystalline product in 89% recovery.

Scalability and Industrial Considerations

Pilot-scale synthesis (1 kg batch) using continuous flow reactors demonstrates:

-

23% reduction in Pd catalyst loading compared to batch processes

-

15°C lower exothermic peaks during Skraup cyclization, enhancing safety

-

Overall process mass intensity (PMI) of 18.7, competitive with antimalarial APIs

Economic analyses estimate raw material costs at $412/kg for laboratory-scale synthesis, reducible to $287/kg through solvent recycling and catalytic system recovery.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2,3-dimethyl-7-(trifluoromethyl)quinolin-4-amine, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively combat various strains of bacteria and fungi. For instance, a study demonstrated that certain trifluoromethylquinolines possess potent activity against Plasmodium falciparum, the parasite responsible for malaria .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups and one trifluoromethyl group | Antimicrobial and antimalarial |

| 7-Trifluoromethylquinoline | Quinoline with a trifluoromethyl group | Antimicrobial properties |

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial activity |

| Mefloquine | Hybrid compound | Potent against Plasmodium falciparum |

Anticancer Potential

The structural features of this compound suggest potential anticancer applications. Similar compounds have been studied for their cytotoxic effects on various cancer cell lines. For example, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB468), demonstrating promising results .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions designed to maximize yield while minimizing side reactions. The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems .

Case Study: Synthesis Routes

A recent study highlighted various synthetic routes to obtain this compound while emphasizing the need for efficient methodologies that enhance its pharmacological profile . The synthesis often includes the reaction of substituted quinolines with appropriate amines or alkylating agents.

Research Insights and Future Directions

Biological Interactions

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic viability. Research typically focuses on its mechanism of action against specific pathogens or cancer cells .

Case Study: Antimalarial Activity

In vitro studies have shown that quinoline derivatives can inhibit the growth of malaria-causing parasites effectively. For instance, compounds derived from similar structures have been flagged as promising candidates for developing new antimalarial drugs due to their ability to target resistant strains .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the normal function of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

7-Substituted Quinolin-4-amines

The 7-position substituent significantly impacts biological activity:

- 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 1 in ): Substituents: CF₃ at position 7, N-linked 3,4,5-trimethoxyphenyl. Activity: Antiproliferative against MCF-7 breast cancer cells, 2–3× more potent than doxorubicin . Comparison: The absence of 2,3-dimethyl groups in this compound suggests that the target compound’s methyl substituents may enhance membrane permeability or reduce metabolic degradation.

- 7-Chloro-N-(4-(4-aminophenylsulfonyl)phenyl)quinolin-4-amine (Compound 13 in ): Substituents: Cl at position 7, sulfonyl-linked aryl group. Activity: Antiproliferative, 2× more potent than doxorubicin .

N-Substituted 4-Aminoquinolines

- N-(7-(Trifluoromethyl)quinolin-4-yl)quinolin-3-amine (Compound 10 in ): Substituents: CF₃ at position 7, N-linked quinolin-3-yl. Activity: Antiproliferative, 2× more potent than doxorubicin . Comparison: The target compound’s primary amine at position 4 (vs. a bulky quinolin-3-yl group) may allow better interaction with hydrophobic enzyme pockets.

- N-(2,5-Dimethoxyphenyl)-6-(trifluoromethyl)quinolin-4-amine (): Substituents: CF₃ at position 6, N-linked 2,5-dimethoxyphenyl. Activity: Potent dengue virus inhibitor. Comparison: The positional isomerism (CF₃ at 6 vs. 7) shifts activity from antiviral to presumed anticancer, highlighting the critical role of substituent placement .

Bis-Compounds and Hybrid Derivatives

- Bis-compounds 15, 16, and 19 (): Substituents: Dimeric quinoline structures. Activity: Enhanced antiproliferative effects due to dual-target engagement. Comparison: The target compound’s monomeric structure may favor selectivity for single targets (e.g., topoisomerases) over multi-target mechanisms .

Tacrine-Derived Analogues

- Furanotacrines and Pyrrolotacrines (): Substituents: Fused furan/pyrrolo rings at positions 2–3. Activity: Selective BuChE inhibitors (micromolar range) but less potent than tacrine. Comparison: The target compound’s methyl groups (vs. fused heterocycles) likely reduce BuChE affinity but may improve pharmacokinetic properties .

Data Table: Key Structural and Activity Comparisons

Key Findings and Implications

Substituent Position : The 7-CF₃ group is strongly associated with anticancer activity, while positional shifts (e.g., 6-CF₃) correlate with antiviral effects .

N-Substitution : Bulky N-aryl groups enhance antiproliferative activity, but primary amines (as in the target compound) may optimize target binding .

Methyl Groups: The 2,3-dimethyl groups in the target compound could improve metabolic stability and membrane permeability compared to non-methylated analogues .

Biological Activity

2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antimalarial domains. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a trifluoromethyl group at the 7 position of the quinoline ring. This unique structure influences its chemical properties and biological effects significantly.

- Molecular Formula : C12H10F3N

- Molecular Weight : Approximately 240.22 g/mol

- Structural Features :

- Two methyl groups (at positions 2 and 3)

- One trifluoromethyl group (at position 7)

The trifluoromethyl group is known to enhance lipophilicity, which may lead to improved bioavailability and interaction with biological targets.

Biological Activity Overview

Quinoline derivatives are known for their diverse biological activities. Research indicates that compounds similar to this compound exhibit significant antimicrobial and antimalarial properties. Notably, quinolines with trifluoromethyl substitutions have shown effectiveness against various strains of bacteria and fungi, as well as malaria-causing parasites like Plasmodium falciparum.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties comparable to other quinoline derivatives. It has been shown to inhibit the growth of several bacterial strains, indicating its potential as an antibacterial agent .

Antimalarial Activity

The compound's structure suggests it may also be effective against malaria. Similar compounds have demonstrated potent activity against multi-drug resistant strains of P. falciparum. For instance, modifications at the 7-position of the quinoline ring have been linked to increased potency against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with specific structural features. The presence of electron-withdrawing groups like trifluoromethyl at strategic positions enhances the compound's efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Trifluoromethylquinoline | Quinoline with a trifluoromethyl group | Antimicrobial properties |

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial activity |

| Mefloquine | Hybrid compound with antimalarial properties | Potent against P. falciparum |

These findings highlight the importance of structural modifications in enhancing biological activity.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated various quinoline derivatives, including those with trifluoromethyl substitutions, showing significant antiplasmodial activity in vitro against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Compounds were tested for their ability to suppress parasitemia, revealing that certain modifications led to enhanced activity .

- Cytotoxicity Studies : In vitro cytotoxicity assays on human cancer cell lines demonstrated that some derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing therapeutics with fewer side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline with amines. Key steps include refluxing in N-methylpyrrolidone (NMP) with triethylamine as a base, followed by purification via recrystallization or column chromatography. Intermediates and final products are characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, trifluoromethylquinoline derivatives synthesized under similar conditions showed distinct NMR peaks for aromatic protons and trifluoromethyl groups (e.g., δ 7.2–8.1 ppm for quinoline protons) .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically evaluated?

- Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH and temperature conditions is assessed via HPLC-UV over 24–72 hours. For instance, related 4-aminoquinoline derivatives showed improved solubility in ethanol due to hydrogen bonding with the amino group .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology : Antiproliferative activity is evaluated using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested via broth microdilution (MIC determination). For example, 7-substituted quinolin-4-amine derivatives exhibited IC values <10 µM against leukemia cells, with potency comparable to doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology : Introduce substituents at the 2-, 3-, or 7-positions and compare biological activity. For example:

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.

- Methyl groups (2,3-position) : Improve steric hindrance, potentially reducing off-target interactions.

- Amino group modifications : Replace with morpholine or piperazine moieties to modulate solubility and binding affinity. SAR studies on analogous compounds showed that N-aryl substitutions increased microtubule polymerization inhibition by 50% .

Q. How should researchers address contradictions in reported biological efficacy across studies?

- Methodology : Conduct meta-analysis with standardized protocols (e.g., cell line authenticity, consistent assay conditions). For example, discrepancies in antiproliferative activity of 7-chloro-4-aminoquinolines were resolved by controlling for ATP-binding cassette (ABC) transporter expression in cell lines . Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation).

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

- Methodology : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For trifluoromethylquinoline derivatives, heating at 120°C in NMP with a 1.2:1 amine:substrate ratio increased yields from 24% to 89%. Impurities (e.g., unreacted 4-chloroquinoline) are monitored via LC-MS and removed via fractional crystallization .

Q. How can computational methods predict metabolic stability and toxicity early in development?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to assess interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). Use QSAR models to predict Ames test outcomes or hERG channel binding. For example, trifluoromethyl groups in quinoline derivatives reduced CYP-mediated oxidation, extending half-life in hepatic microsomes .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

- Methodology :

- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., tubulin or kinase enzymes).

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes. For instance, 2-(trifluoromethyl)quinolin-4-amine derivatives disrupted microtubule dynamics, confirmed by confocal microscopy of α-tubulin staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.